molecular formula C14H23N3O2S B2827201 4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline CAS No. 927989-44-4

4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline

Cat. No.: B2827201
CAS No.: 927989-44-4
M. Wt: 297.42
InChI Key: PPUQXIUJHMLMQD-UHFFFAOYSA-N
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Description

4-[4-(Butane-1-sulfonyl)piperazin-1-yl]aniline is a synthetic organic compound featuring a piperazine core symmetrically linked to an aniline group and a butanesulfonyl group. This structure combines three privileged pharmacophores, making it a highly versatile building block in medicinal chemistry and drug discovery research. The aniline moiety serves as a primary handle for further functionalization, while the sulfonylpiperazine group is known to enhance a molecule's physicochemical properties and binding affinity to biological targets . Compounds containing the piperazinyl-sulfonylaniline scaffold are frequently investigated as potential inhibitors for various enzymes . Researchers utilize this intermediate in the synthesis of more complex molecules targeted at infectious diseases. Its structural features are common in hybrids designed to combat bacterial strains like Staphylococcus aureus . Furthermore, the sulfonylpiperazine unit is a recognized feature in inhibitors of enzymes such as soluble epoxide hydrolase (sEH) for cardiovascular research and carbonic anhydrase (CA) for ophthalmological applications . This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-butylsulfonylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-2-3-12-20(18,19)17-10-8-16(9-11-17)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUQXIUJHMLMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline typically involves the reaction of 4-chloroaniline with 1-butylsulfonylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Anticancer Activity : Studies have indicated that derivatives of piperazine compounds, including 4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline, show promising anticancer properties. For instance, certain analogues have been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of several pathogenic strains, making it a potential candidate for developing new antimicrobial agents .
  • Neurological Applications : Given its piperazine structure, this compound may also interact with neurotransmitter systems. Research into similar piperazine derivatives has suggested potential use in treating neurological disorders due to their ability to modulate receptor activity .

Case Study 1: Anticancer Research

A study focused on the synthesis of piperazine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring could enhance anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of sulfonamide-based compounds were tested for their antimicrobial properties. Compounds structurally related to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Potential Therapeutic Uses

The diverse biological activities of this compound suggest several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
  • Antimicrobial Treatments : The compound's effectiveness against resistant bacterial strains highlights its potential in treating infections where conventional antibiotics fail.
  • Neurological Disorders : Further exploration into its effects on neurotransmitter systems could lead to novel treatments for conditions such as anxiety or depression.

Mechanism of Action

The mechanism of action of 4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Compound Name Substituent on Piperazine Key Properties/Effects References
4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline Methyl sulfonyl Smaller substituent enhances solubility but reduces steric hindrance, potentially increasing off-target interactions in biological systems .
4-[4-(Trifluoroacetyl)piperazin-1-yl]aniline Trifluoroacetyl Electron-withdrawing group reduces basicity of piperazine, altering binding affinity in enzymatic targets (e.g., acetylcholinesterase inhibition) .
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline Morpholinylethyl Introduces a hydrophilic morpholine moiety, improving water solubility but potentially reducing membrane permeability .
4-[(4-Benzhydrylpiperazin-1-yl)sulfonyl]aniline Benzhydryl sulfonyl Bulky substituent increases steric hindrance, likely limiting access to buried active sites in proteins .

Core Structural Modifications

Compound Name Structural Variation Impact on Properties References
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline Piperidine (6-membered, 1 N) Reduced hydrogen-bonding capacity vs. piperazine (2 N), altering interactions with biological targets (e.g., lower affinity for metal-containing enzymes) .
5-(4-Methylpiperazin-1-yl)-2-(methylsulfonyl)aniline Aniline substitution at C5 Positional isomerism affects electronic distribution; C5-substituted analogs may exhibit altered reactivity in electrophilic aromatic substitution .
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline Oxetane substituent Oxetane enhances metabolic stability by resisting oxidative degradation, a potential advantage in drug design .

Electronic and Functional Group Comparisons

Compound Name Functional Group Electronic Effects References
4-[4-(4-Methylbenzoyl)piperazin-1-yl]aniline Benzoyl Electron-withdrawing carbonyl group deactivates the aniline ring, reducing nucleophilicity and slowing coupling reactions .
3-[4-(4-Aminophenyl)piperazin-1-yl]propan-1-amine Primary amine linker Increased basicity and flexibility may improve cell penetration but raise toxicity risks .
2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline Nitro group Strong electron-withdrawing nitro group enhances oxidative stability but may reduce metabolic clearance .

Key Insight : The sulfonyl group in the target compound provides moderate electron withdrawal, stabilizing the aniline moiety without severely limiting its reactivity in synthetic modifications.

Biological Activity

4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structural features, including a butylsulfonyl group attached to a piperazine ring and an aniline moiety, confer significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O2SC_{14}H_{20}N_{2}O_{2}S, with a molecular weight of 288.39 g/mol. The compound's structure is characterized by:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Butanesulfonyl Group : Enhances solubility and reactivity.
  • Aniline Moiety : Contributes to its interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 4-chloroaniline with 1-butylsulfonylpiperazine under basic conditions, using potassium carbonate as a base in dimethylformamide (DMF) as a solvent. The reaction is heated to facilitate nucleophilic substitution, yielding the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical enzymes involved in metabolic processes .

Anticancer Properties

The compound has been investigated for its anticancer activity , particularly as a potential Bcl-2/Bcl-xL inhibitor. Bcl-2 family proteins are crucial regulators of apoptosis, and their inhibition can lead to increased cancer cell death. In vitro studies demonstrated that modifications in the compound's structure could enhance its binding affinity to Bcl-2 proteins, significantly inhibiting tumor growth in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionTarget Organisms/CellsReference
AntimicrobialDisruption of cell wall synthesisVarious bacterial strains
AnticancerInhibition of Bcl-2/Bcl-xL proteinsCancer cell lines (e.g., H146)
Enzyme InhibitionInhibition of key metabolic enzymesVarious (specific targets not detailed)

Study on Antimicrobial Effectiveness

A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study on Anticancer Efficacy

In another study focusing on its anticancer properties, this compound was tested against small-cell lung cancer (H146) cells. The results indicated that the compound inhibited cell proliferation with an IC50 value in the low micromolar range, suggesting potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial growth or cancer cell survival.
  • Receptor Modulation : The compound likely modulates receptor activity related to apoptosis and cell proliferation.

Q & A

Q. How can computational models predict off-target interactions, and what validation experiments are critical?

  • Methodological Answer : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs). Validate via radioligand binding assays (e.g., 3H^3H-labeled antagonists) and measure Ki_i values. Cross-check with CRISPR knockouts of predicted targets .

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